N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a benzimidazole moiety fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole ring, which can be achieved by condensing o-phenylenediamine with formic acid or its equivalents .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function or altering their activity . The pyrazole ring can also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-benzimidazol-2yl benzamide analogues: These compounds share the benzimidazole moiety and have similar biological activities.
Pyrimido[1,2-a]benzimidazoles: These compounds have a similar structural framework and are used in various pharmacological applications.
Uniqueness
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide is unique due to its combination of benzimidazole and pyrazole rings, which provides a distinct set of chemical and biological properties. This combination allows for a broader range of interactions with biological targets, making it a versatile compound for research and development .
Properties
Molecular Formula |
C22H23N5O |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C22H23N5O/c1-15(2)19-14-20(27(26-19)16-8-4-3-5-9-16)22(28)23-13-12-21-24-17-10-6-7-11-18(17)25-21/h3-11,14-15H,12-13H2,1-2H3,(H,23,28)(H,24,25) |
InChI Key |
BCPSDRAVGGSSBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)NCCC2=NC3=CC=CC=C3N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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